molecular formula C17H13N5O3S B2861129 N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894003-15-7

N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2861129
CAS RN: 894003-15-7
M. Wt: 367.38
InChI Key: NYWUBNAINZOZFC-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Medicinal Chemistry Applications

  • Glutaminase Inhibition : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the subject compound, have shown potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating their usefulness in exploring therapeutic strategies against cancer (Shukla et al., 2012).

Organic Synthesis and Chemical Properties

  • Electrochemical Studies : Nitrophenyl groups, part of the chemical structure of interest, have been studied for their electrochemical properties and applications in synthesizing electroactive materials. Their reduction on planar carbon surfaces has been explored for creating functional coatings and interfaces (Yu et al., 2007).

Material Science and Polymer Chemistry

  • High Refractive Index Polyimides : Derivatives of thiophenyl-substituted benzidines, similar in structural complexity to the compound , have been utilized to synthesize transparent polyimides with high refractive indices and small birefringences, demonstrating their potential in advanced optical materials (Tapaswi et al., 2015).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-12-4-3-5-13(10-12)22(24)25)11-26-17-8-7-15(20-21-17)14-6-1-2-9-18-14/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUBNAINZOZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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